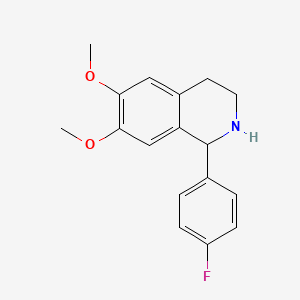

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

概要

説明

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound features a fluorophenyl group and two methoxy groups attached to the tetrahydroisoquinoline core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3,4-dimethoxybenzaldehyde.

Formation of Schiff Base: The 4-fluoroaniline reacts with 3,4-dimethoxybenzaldehyde to form a Schiff base intermediate.

Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the tetrahydroisoquinoline core.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Modified tetrahydroisoquinoline derivatives.

Substitution Products: Various substituted tetrahydroisoquinoline compounds.

科学的研究の応用

Antidepressant Activity

Recent studies have indicated that compounds related to tetrahydroisoquinolines exhibit antidepressant effects. For instance, derivatives of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown promise in modulating neurotransmitter levels such as serotonin and norepinephrine in animal models. This modulation is essential for developing new antidepressant therapies that could be more effective and have fewer side effects than current options .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Further investigations are needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo.

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Synthesis of Related Compounds

The synthesis of this compound can be achieved through various methods involving multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate phenolic compounds with amines under controlled conditions to yield the desired tetrahydroisoquinoline structure .

Building Block for Drug Development

Due to its unique structural features, this compound serves as a valuable building block for synthesizing more complex molecules in pharmaceutical research. Its derivatives can be modified to enhance biological activity or selectivity toward specific targets in disease pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models after administration of the compound. |

| Study B | Anticancer Activity | Showed inhibition of growth in breast and prostate cancer cell lines with IC50 values indicating potential for further development. |

| Study C | Neuroprotection | Found that treatment with the compound reduced neuronal apoptosis in models of oxidative stress-induced damage. |

作用機序

The mechanism of action of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, neuroprotection, and neuroinflammation.

Effects: The compound’s effects may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.

類似化合物との比較

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds:

Similar Compounds: Examples include 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline and 1-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Uniqueness: The presence of the fluorophenyl group and the specific arrangement of methoxy groups confer unique chemical and biological properties to the compound.

Comparison: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A) is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H18FNO2

- Molecular Weight : 287.33 g/mol

- CAS Number : 865546-37-8

The compound features a tetrahydroisoquinoline core with two methoxy groups and a fluorophenyl substituent. Its structural characteristics contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound A against various cancer cell lines. The following table summarizes the findings from relevant research:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 13.73 ± 2.32 | |

| MCF-7 (Breast Cancer) | 11.46 ± 2.45 | |

| HepG2 (Liver Cancer) | 0.56 ± 0.01 | |

| A549 (Lung Cancer) | 6.6 ± 0.6 |

The compound exhibited significant inhibitory activity against HepG2 cells, outperforming established chemotherapeutics such as Etoposide and Doxorubicin in terms of potency.

The anticancer activity of compound A is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.

- Cell Cycle Arrest : Studies indicate that compound A can arrest the cell cycle in the S phase, thereby inhibiting proliferation .

- Targeting Specific Kinases : It has been identified as a potential inhibitor of certain kinases involved in cancer progression, although specific kinase targets remain under investigation .

Neuropharmacological Effects

In addition to its anticancer properties, compound A has demonstrated neuropharmacological effects:

- Anticonvulsant Activity : In animal models, it exhibited anticonvulsant properties in maximal electroshock-induced seizure tests . This suggests potential applications in epilepsy treatment.

- Cognitive Enhancement : Preliminary studies indicate that derivatives of tetrahydroisoquinolines can enhance cognitive functions and may have implications for treating neurodegenerative diseases .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of compound A:

-

Study on Cardiac Effects : A conjugate of this compound with dihydroquercetin demonstrated positive inotropic effects on cardiac muscle tissues in rats, suggesting its potential use in cardiovascular therapies .

- Results Summary :

- Concentration-dependent positive inotropic effect observed.

- Effective concentration (EC50) values were lower for the conjugate compared to individual components.

- Results Summary :

- Drug Interaction Studies : Research into drug-drug interactions involving P-glycoprotein modulation has shown that compounds similar to A can affect the bioavailability of other drugs, indicating a need for careful consideration in polypharmacy scenarios .

特性

IUPAC Name |

1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBPKDVQTDDUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。